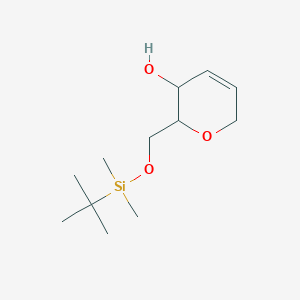
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, ensuring high yield and purity.
化学反応の分析
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Corresponding alcohols
Substitution: Removal of the TBDMS group to yield the free hydroxyl compound
科学的研究の応用
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive compounds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group.
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is unique due to its specific structure, which combines the protective TBDMS group with a pyran ring. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool in organic synthesis.
生物活性
The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol , often referred to by its IUPAC name, is a derivative of pyran with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₄O₃Si
- Molecular Weight : 288.42 g/mol
- CAS Number : 199801-81-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity of the molecule, which may facilitate membrane penetration and influence its pharmacokinetic properties.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antiparasitic Activity : Research has shown potential efficacy against protozoan parasites, particularly in models of Leishmania and Trypanosoma.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various human cell lines, indicating a need for further investigation into its safety profile.
Antimicrobial Studies
A study conducted by Elsoy and Muhammad evaluated various derivatives similar to this compound for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial effects .
Antiparasitic Efficacy
In a recent pharmacological evaluation, compounds related to this pyran derivative were tested against Leishmania donovani. The results showed IC50 values indicating effective inhibition of parasite growth at concentrations below 10 µM, demonstrating the potential of this class of compounds as antiparasitic agents .
Cytotoxicity Assessment
Cytotoxicity assays revealed that while some derivatives showed promise in targeting parasites, they also exhibited cytotoxic effects on MRC-5 human lung fibroblast cells. The IC50 values ranged significantly across different derivatives, highlighting the importance of structural modifications in optimizing both efficacy and safety .
Data Tables
特性
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZTYKUZSSFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














